N,N,2-Trimethyl-1-phenyl-1H-imidazol-5-amine
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Overview
Description
N,N,2-Trimethyl-1-phenyl-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three methyl groups and a phenyl group attached to the imidazole ring, making it a substituted imidazole derivative. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-1-phenyl-1H-imidazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of aromatic aldehydes and o-phenylenediamine to form the imidazole ring through a cyclization reaction .
Industrial Production Methods
Industrial production of substituted imidazoles often involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process. Catalysts such as nickel or rhodium are commonly used to facilitate the cyclization reactions, and the reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-1-phenyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
N,N,2-Trimethyl-1-phenyl-1H-imidazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Used in the development of agrochemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-1-phenyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the imidazole ring .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar structural features.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Thiazole: Contains a sulfur atom in place of one nitrogen, leading to different chemical properties.
Uniqueness
N,N,2-Trimethyl-1-phenyl-1H-imidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N,N,2-trimethyl-3-phenylimidazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-10-13-9-12(14(2)3)15(10)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
FKADWEUNBPGPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
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